Cas no 2097948-78-0 (2-Amino-1-(2-(1-hydroxyethyl)pyrrolidin-1-yl)propan-1-one)

2-Amino-1-(2-(1-hydroxyethyl)pyrrolidin-1-yl)propan-1-one Chemical and Physical Properties
Names and Identifiers
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- 2-amino-1-(2-(1-hydroxyethyl)pyrrolidin-1-yl)propan-1-one
- 2-amino-1-[2-(1-hydroxyethyl)pyrrolidin-1-yl]propan-1-one
- 2-Amino-1-(2-(1-hydroxyethyl)pyrrolidin-1-yl)propan-1-one
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- Inchi: 1S/C9H18N2O2/c1-6(10)9(13)11-5-3-4-8(11)7(2)12/h6-8,12H,3-5,10H2,1-2H3
- InChI Key: XXXQQTKIDDYLNG-UHFFFAOYSA-N
- SMILES: OC(C)C1CCCN1C(C(C)N)=O
Computed Properties
- Exact Mass: 186.136827821 g/mol
- Monoisotopic Mass: 186.136827821 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 196
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 3
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.5
- Molecular Weight: 186.25
- Topological Polar Surface Area: 66.6
2-Amino-1-(2-(1-hydroxyethyl)pyrrolidin-1-yl)propan-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1907-5467-10g |
2-amino-1-(2-(1-hydroxyethyl)pyrrolidin-1-yl)propan-1-one |
2097948-78-0 | 95%+ | 10g |
$1684.0 | 2023-09-07 | |
Life Chemicals | F1907-5467-1g |
2-amino-1-(2-(1-hydroxyethyl)pyrrolidin-1-yl)propan-1-one |
2097948-78-0 | 95%+ | 1g |
$401.0 | 2023-09-07 | |
TRC | A189951-1g |
2-amino-1-(2-(1-hydroxyethyl)pyrrolidin-1-yl)propan-1-one |
2097948-78-0 | 1g |
$ 570.00 | 2022-06-08 | ||
Life Chemicals | F1907-5467-2.5g |
2-amino-1-(2-(1-hydroxyethyl)pyrrolidin-1-yl)propan-1-one |
2097948-78-0 | 95%+ | 2.5g |
$802.0 | 2023-09-07 | |
Life Chemicals | F1907-5467-0.25g |
2-amino-1-(2-(1-hydroxyethyl)pyrrolidin-1-yl)propan-1-one |
2097948-78-0 | 95%+ | 0.25g |
$361.0 | 2023-09-07 | |
TRC | A189951-100mg |
2-amino-1-(2-(1-hydroxyethyl)pyrrolidin-1-yl)propan-1-one |
2097948-78-0 | 100mg |
$ 95.00 | 2022-06-08 | ||
TRC | A189951-500mg |
2-amino-1-(2-(1-hydroxyethyl)pyrrolidin-1-yl)propan-1-one |
2097948-78-0 | 500mg |
$ 365.00 | 2022-06-08 | ||
Life Chemicals | F1907-5467-5g |
2-amino-1-(2-(1-hydroxyethyl)pyrrolidin-1-yl)propan-1-one |
2097948-78-0 | 95%+ | 5g |
$1203.0 | 2023-09-07 | |
Life Chemicals | F1907-5467-0.5g |
2-amino-1-(2-(1-hydroxyethyl)pyrrolidin-1-yl)propan-1-one |
2097948-78-0 | 95%+ | 0.5g |
$380.0 | 2023-09-07 |
2-Amino-1-(2-(1-hydroxyethyl)pyrrolidin-1-yl)propan-1-one Related Literature
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1. Back matter
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
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Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
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Baojun Lin,Xiaobo Zhou,Heng Zhao,Jian Yuan,Ke Zhou,Kai Chen,Hongbo Wu,Renjun Guo,Manuel A. Scheel,Andrei Chumakov,Yimin Mao,Laili Wang,Zheng Tang,Wei Ma Energy Environ. Sci., 2020,13, 2467-2479
Additional information on 2-Amino-1-(2-(1-hydroxyethyl)pyrrolidin-1-yl)propan-1-one
Chemical Profile of 2-Amino-1-(2-(1-hydroxyethyl)pyrrolidin-1-yl)propan-1-one (CAS No. 2097948-78-0)
2-Amino-1-(2-(1-hydroxyethyl)pyrrolidin-1-yl)propan-1-one (CAS No. 2097948-78-0) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research due to its unique structural features and potential biological activities. This compound belongs to the class of pyrrolidine derivatives, which are widely recognized for their involvement in various biological processes and therapeutic applications.
The molecular structure of 2-Amino-1-(2-(1-hydroxyethyl)pyrrolidin-1-yl)propan-1-one consists of a propanone backbone substituted with an amino group at the first carbon and a pyrrolidine ring linked via an ethylene oxide side chain. This particular arrangement imparts distinct chemical properties that make it a valuable scaffold for drug discovery and development. The presence of both amino and hydroxyl functional groups enhances its reactivity, allowing for further chemical modifications and derivatization, which is crucial in the synthesis of more complex pharmaceutical agents.
In recent years, there has been a growing interest in exploring the pharmacological potential of pyrrolidine derivatives due to their ability to interact with a wide range of biological targets. Studies have indicated that compounds with similar structural motifs may exhibit properties such as kinase inhibition, anti-inflammatory effects, and even neuroprotective mechanisms. The specific configuration of 2-Amino-1-(2-(1-hydroxyethyl)pyrrolidin-1-yl)propan-1-one positions it as a promising candidate for further investigation in these areas.
One of the most compelling aspects of this compound is its potential role in modulating enzyme activity. Enzymes are critical biological catalysts that play a pivotal role in numerous metabolic pathways. By designing molecules that can selectively inhibit or activate specific enzymes, researchers can develop treatments for various diseases, including cancer, autoimmune disorders, and metabolic syndromes. The dual functionality of 2-Amino-1-(2-(1-hydroxyethyl)pyrrolidin-1-yl)propan-1-one, with both amino and hydroxyl groups, suggests that it may be capable of interacting with multiple enzyme targets simultaneously, thereby increasing its therapeutic efficacy.
Moreover, the hydroxyethyl side chain attached to the pyrrolidine ring introduces a level of flexibility that can be exploited to optimize binding interactions with biological targets. This side chain can form hydrogen bonds and hydrophobic interactions, which are essential for achieving high affinity and selectivity in drug design. Such structural features are particularly important in the development of small-molecule drugs, where precise molecular recognition is key to therapeutic success.
Recent advancements in computational chemistry have enabled researchers to predict the binding affinities and mechanisms of action of compounds like 2-Amino-1-(2-(1-hydroxyethyl)pyrrolidin-1-yl)propan-1-one with remarkable accuracy. These computational tools allow for the rapid screening of large libraries of compounds, identifying those with the highest potential for further development. By integrating experimental data with computational modeling, scientists can accelerate the drug discovery process and reduce the time required to bring new therapies to market.
The synthesis of 2-Amino-1-(2-(1-hydroxyethyl)pyrrolidin-1-yl)propan-1-one involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The process typically begins with the formation of the pyrrolidine core, followed by functionalization at the appropriate positions to introduce the amino and hydroxyl groups. Advanced synthetic techniques such as catalytic hydrogenation, nucleophilic substitution, and polymer-assisted synthesis have been employed to enhance efficiency and scalability.
In addition to its potential as a pharmacological agent, 2-Amino-1-(2-(1-hydroxyethyl)pyrrolidin-1-yl)propan-1-one may also find applications in materials science and industrial chemistry. Its unique structural properties make it a candidate for use in polymer formulations, where it could serve as a cross-linking agent or additive to improve material performance. Furthermore, its reactivity allows for further derivatization into more complex molecules with tailored properties for specialized applications.
The safety profile of 2-Amino-1-(2-(1-hydroxyethyl)pyrrolidin-1-yl)propan-1-one is another critical consideration in its development as a pharmaceutical compound. Extensive toxicological studies are necessary to assess its potential side effects and ensure that it meets regulatory standards for human use. These studies often involve in vitro cell culture assays, animal models, and other experimental approaches to evaluate acute toxicity, chronic exposure risks, and potential long-term health effects.
As research continues to uncover new biological functions and therapeutic applications for pyrrolidine derivatives, compounds like 2-Amino-1-(2-(1-hydroxyethyl)pyrrolidin-1-ylopaneone are expected to play an increasingly important role in medicine. The combination of innovative synthetic methods, computational modeling, and rigorous safety assessments will be essential in realizing their full potential as next-generation pharmaceutical agents.
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